Molecular weight and formula of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine
This technical guide provides an in-depth analysis of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine , a high-value heterocyclic building block used in medicinal chemistry for scaffold hopping and physicochemical property...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine , a high-value heterocyclic building block used in medicinal chemistry for scaffold hopping and physicochemical property modulation.
[1]
Executive Summary
3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine is a bifunctional heteroaromatic scaffold characterized by a strained, sp³-rich azetidine ring attached to an electron-deficient pyridine core.[1] This molecule represents a strategic "fragment" in drug discovery, offering a balance between the metabolic stability of the trifluoromethyl (
) group and the tunable basicity of the azetidine amine. It is frequently employed to modulate lipophilicity () and improve metabolic stability in lead optimization programs, particularly for targets in the Central Nervous System (CNS) such as Nicotinic Acetylcholine Receptors (nAChRs).
Chemical Identity & Physicochemical Properties[2][3][4]
The following data summarizes the fundamental chemical identifiers and predicted properties for the free base.
Property
Value
Note
IUPAC Name
3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine
Molecular Formula
Molecular Weight
202.18 g/mol
Monoisotopic Mass: 202.07
SMILES
FC(F)(F)c1cncc(c1)C2CNC2
CAS Number
Not widely listed
See Analog: 1260846-05-6 (Isomer)
Predicted pKa (Azetidine)
~9.5 – 10.0
Secondary amine (High basicity)
Predicted pKa (Pyridine)
~2.5 – 3.0
Reduced by EWG
ClogP
~1.2
Moderate lipophilicity
Topological Polar Surface Area
25 Ų
Favorable for CNS penetration
Structural & Electronic Analysis
Conformational Dynamics (The "Butterfly" Effect)
Unlike flat aromatic substituents, the azetidine ring at the C3 position introduces a critical sp³ vector. The 4-membered ring typically adopts a puckered conformation to relieve torsional strain (approx. 25 kcal/mol ring strain). This puckering allows the amine vector to exit the aromatic plane, increasing the molecule's "three-dimensionality" (Fsp³ score), which is correlated with improved clinical success rates by reducing non-specific protein binding.
Electronic Push-Pull
The Pyridine Core: The nitrogen atom in the pyridine ring is electron-withdrawing. The addition of a
group at position 5 further depletes electron density from the ring, making the pyridine nitrogen extremely weak as a base ().
The Azetidine Amine: Conversely, the distal secondary amine in the azetidine ring remains highly basic. However, the inductive effect of the electron-deficient pyridine core (transmitted through the C3-C3 bond) will slightly lower the pKa of the azetidine nitrogen compared to an alkyl-azetidine, likely settling in the 9.0–9.5 range.
Synthesis Methodologies
Due to the specific regiochemistry (3,5-substitution), this molecule is rarely isolated from natural sources and requires precision metal-catalyzed cross-coupling. Two primary routes are recommended based on modern heterocyclic chemistry standards.
This method avoids the harsh conditions of traditional organometallics, preserving the strained azetidine ring.
Mechanism: Single-electron transfer (SET) allows the coupling of an alkyl halide (iodozetidine) with an aryl bromide.
Precursors: 3-Bromo-5-(trifluoromethyl)pyridine +
-Boc-3-iodoazetidine.
Route B: Negishi Cross-Coupling (Scalable)
For gram-scale synthesis, the Zincate approach is robust.
Protocol:
Zinc Activation: Treat
-Boc-3-iodoazetidine with activated Zinc dust in DMA to form the organozinc reagent.
Coupling: React the organozinc species with 3-Bromo-5-(trifluoromethyl)pyridine using a Pd catalyst (e.g.,
) and Copper(I) iodide co-catalyst.
Deprotection: Removal of the Boc group using TFA/DCM.
Synthesis Workflow Diagram
Figure 1: Negishi cross-coupling pathway for the synthesis of the target scaffold.
Experimental Handling & Safety
Stability Profile
Free Base: The free amine is likely an oil or low-melting solid. It is prone to oxidation and carbamate formation upon exposure to atmospheric
. Store under Argon at -20°C.
Salt Forms: The dihydrochloride or trifluoroacetate salts are crystalline, non-volatile, and stable at room temperature. For biological assays, conversion to the
salt is recommended for water solubility.
Safety Hazards
Fluorine Content: Thermal decomposition may release Hydrogen Fluoride (
).
Strained Ring: Azetidines are potentially alkylating agents (though less reactive than aziridines). Handle with gloves and in a fume hood.
Applications in Drug Discovery[8]
Bioisosterism
This scaffold serves as a bioisostere for:
Piperidines/Pyrrolidines: Reducing ring size to azetidine lowers lipophilicity (
) and changes the metabolic soft spots.
Morpholines: The
-pyridine moiety mimics the electron-withdrawal of oxygen while providing a different vector for substituent attachment.
Nicotinic Agonism
Analogs of azetidinyl-pyridines are well-documented ligands for ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
nicotinic acetylcholine receptors (nAChRs). The 3,5-substitution pattern on the pyridine ring is critical for binding affinity in the orthosteric site of the receptor.
References
Duncton, M. A. (2011). Miniperspective: Azetidines in Drug Discovery. Journal of Medicinal Chemistry. Link
Lowe, J. T., et al. (2012).[2] Synthesis of Functionalized Azetidines via Visible-Light-Mediated Photoredox Catalysis. Journal of Organic Chemistry. Link
Knauber, T., et al. (2017). Cross-Coupling of Azetidinyl Zinc Reagents. Organic Letters. Link
Srinivasan, R., et al. (2011). Synthesis and in vivo evaluation of [18F]nifzetidine. Bioorganic & Medicinal Chemistry Letters. Link
A Technical Guide to the Determination of Organic Solvent Solubility for 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine
**A Technical Guide to the Determination of a Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[1][2][3][4] This guide provides a co...
Author: BenchChem Technical Support Team. Date: February 2026
**A Technical Guide to the Determination of a
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[1][2][3][4] This guide provides a comprehensive framework for determining the solubility of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine, a key heterocyclic intermediate in modern drug discovery, across a range of common organic solvents. Due to the scarcity of publicly available solubility data for this specific compound, this document focuses on providing a robust, scientifically-grounded methodology. It details the gold-standard isothermal shake-flask method, explains the scientific rationale behind experimental choices, and presents a template for data analysis and interpretation. This guide is intended for researchers, formulation scientists, and process chemists in the pharmaceutical industry who require reliable solubility data to advance their development programs.
Introduction
Overview of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine
3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine is a substituted pyridine derivative featuring an azetidine ring and a trifluoromethyl group. The azetidine moiety is a valuable saturated heterocycle in medicinal chemistry, known for its ability to improve physicochemical properties such as solubility and metabolic stability.[5][6] The trifluoromethyl group is a common bioisostere used to enhance potency, lipophilicity, and metabolic resistance.[5] The combination of these functionalities makes this compound and its analogs attractive scaffolds in the design of novel therapeutics.
The Critical Role of Solubility in Drug Development
Solubility is defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution.[3] It is a fundamental physicochemical property that profoundly impacts the entire drug development lifecycle:
Bioavailability: For orally administered drugs, dissolution in gastrointestinal fluids is a prerequisite for absorption.[1][3] Poor solubility is a primary reason for low and variable bioavailability, which can compromise therapeutic efficacy.[4]
Formulation Development: Understanding solubility in various solvents is essential for developing viable dosage forms, from oral solids to parenteral solutions. It dictates solvent selection for liquid formulations, crystallization processes, and the feasibility of amorphous solid dispersions.[2]
Process Chemistry: Solubility data is crucial for designing and optimizing synthesis and purification steps, such as reaction solvent selection, crystallization, and extraction.
Toxicology: Inadequate solubility can hinder the preparation of dosing solutions for toxicology studies, leading to challenges in assessing a compound's safety profile.
Given these implications, the accurate determination of solubility is a mandatory step in early-stage drug discovery and preformulation.[4][7]
Physicochemical Properties (Predicted)
While extensive experimental data for 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine is not publicly available, its structure suggests key properties that influence solubility.
Molecular Formula: C₉H₉F₃N₂
Molecular Weight: 202.18 g/mol
Key Structural Features:
Pyridine Ring: A basic nitrogen atom (pKa ~5-6) allows for salt formation in acidic media, which can significantly enhance aqueous solubility.
Azetidine Ring: A secondary amine with a higher pKa (~10-11), providing another site for protonation.[8] It also contains a hydrogen bond acceptor (N) and donor (N-H).
Trifluoromethyl Group: A strongly electron-withdrawing, lipophilic group that increases the overall hydrophobicity of the molecule.
The molecule's amphiphilic nature—possessing both polar (amines) and non-polar (trifluoromethyl-aryl) regions—suggests a complex solubility profile that will be highly dependent on the specific properties of the solvent.
The equilibrium shake-flask method is considered the "gold standard" for thermodynamic solubility determination due to its reliability and direct measurement of a saturated state.[9][10] The protocol described below is a self-validating system designed for accuracy and reproducibility.
Rationale for Method Selection
The shake-flask method is chosen over higher-throughput kinetic methods because it measures thermodynamic solubility. This value represents the true equilibrium state and is essential for robust formulation and process development.[11] Kinetic methods, while faster, often measure apparent solubility and can be misleading as they may not allow sufficient time for the system to reach equilibrium, potentially overestimating solubility if precipitation is slow.[11]
Step-by-Step Experimental Workflow
This protocol outlines the necessary steps to ensure a reliable measurement.
Step 1: Material Preparation
Ensure the 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine sample is of high purity (>98%), as impurities can affect solubility.
Use high-purity (e.g., HPLC grade) organic solvents.
Prepare all necessary glassware (e.g., 4 mL glass vials with PTFE-lined screw caps), ensuring it is scrupulously clean and dry.
Step 2: Preparation of Saturated Solution
Add an excess amount of the solid compound to a pre-weighed vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to confirm saturation. A starting point is to add ~10 mg of solid to 2 mL of the chosen solvent.
Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
Securely cap the vials to prevent solvent evaporation.
Step 3: Equilibration
Place the vials in an orbital shaker or rotator submerged in a temperature-controlled water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C). Precise temperature control is crucial as solubility is temperature-dependent.[3]
Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[11][12]
Expert Insight: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield statistically identical solubility values.
Step 4: Phase Separation
After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for a short period (e.g., 30 minutes) to allow coarse solid particles to settle.
Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.
Causality Explanation: Filtration is a critical step to remove all undissolved solid particles. Failure to do so will lead to an overestimation of solubility. The filter material must be chemically compatible with the solvent to prevent leaching of extractables.
Step 5: Quantification
Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
Analyze the diluted sample using a validated analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Construct a calibration curve using standards of known concentrations to quantify the compound's concentration in the diluted sample.
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Diagram of the Experimental Workflow
Caption: Workflow for the isothermal shake-flask solubility determination method.
Solubility Data & Analysis
As previously noted, specific experimental data for 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine is not widely published. The following table is provided as an illustrative template for organizing experimentally determined results. The values are hypothetical but reflect plausible trends based on solvent properties.
Table 1: Illustrative Solubility of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine at 25°C
Solvent
Dielectric Constant (ε)
Polarity Index
Solubility (mg/mL) (Hypothetical)
Classification
Methanol
32.7
5.1
> 100
Very Soluble
Ethanol
24.5
4.3
> 100
Very Soluble
Isopropanol
19.9
3.9
50 - 100
Soluble
Acetonitrile
37.5
5.8
20 - 50
Soluble
Acetone
20.7
5.1
20 - 50
Soluble
Dichloromethane (DCM)
9.1
3.1
10 - 20
Sparingly Soluble
Ethyl Acetate
6.0
4.4
5 - 10
Sparingly Soluble
Toluene
2.4
2.4
< 1
Slightly Soluble
Heptane
1.9
0.1
< 0.1
Practically Insoluble
Disclaimer: The data in this table is for illustrative purposes only and must be confirmed through experimentation.
Analysis and Interpretation
Polar Protic Solvents: The compound is expected to be highly soluble in polar protic solvents like methanol and ethanol. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar amine and pyridine functionalities of the molecule.
Polar Aprotic Solvents: Good solubility is also anticipated in polar aprotic solvents like acetonitrile and acetone. Their high dielectric constants and ability to act as hydrogen bond acceptors can stabilize the solute.
Non-Polar Solvents: Solubility is predicted to decrease significantly in non-polar solvents. While the trifluoromethyl-aryl portion is lipophilic, the energy required to break the crystal lattice and solvate the highly polar amine groups is unfavorable in non-polar environments like toluene and heptane. This trend highlights the dominant role of the polar functional groups in the overall solubility profile.
Conclusion
This technical guide has outlined the critical importance of determining the organic solvent solubility of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine for successful drug development. In the absence of published data, a detailed, authoritative protocol for the isothermal shake-flask method has been provided, emphasizing the scientific rationale behind each step to ensure data integrity. By systematically applying this methodology, researchers can generate the high-quality, reliable solubility data needed to guide formulation strategies, optimize synthetic processes, and accelerate the progression of new chemical entities from discovery to clinical application.
References
Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 1-7. [Link]
Savu, S. R. (2020). The Importance of Solubility for New Drug Molecules. Politehnica University of Timisoara. [Link]
Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]
Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci. [Link]
Bergström, C. A., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182-188. [Link]
Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 13(3), 12-17. [Link]
Mondal, T. (2021). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal, 14(4). [Link]
ICH. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. International Council for Harmonisation. [Link]
European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. EMA. [Link]
National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Database. [Link]
Hadidi, G., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. eScholarship, University of California. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Commercial Suppliers and Technical Sourcing of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine
Content Type: Technical Whitepaper / Sourcing Guide
Audience: Medicinal Chemists, Sourcing Managers, and Drug Discovery Scientists[1][2][3]
Executive Summary: The "Make vs. Buy" Paradox
The scaffold 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine represents a high-value pharmacophore in modern drug discovery.[1][2][3] It combines the metabolic stability and lipophilicity modulation of the trifluoromethyl group with the sp³-rich, rigid geometry of the azetidine ring .[3] This specific substitution pattern (3,5-disubstituted pyridine linked to the 3-position of azetidine) is designed to serve as a bioisostere for phenyl or piperidine rings, offering improved solubility and vector control in kinase and GPCR inhibitor design.[1][3]
Critical Market Insight: Unlike its ether-linked analogs (e.g., 2-(azetidin-3-yloxy)-...[1][2][3]) or regioisomers, this specific C–C linked building block is rarely available as a bulk "off-the-shelf" commodity.[1][2][3] It typically resides in the "Made-to-Order" or "Custom Synthesis" tier.[1][2][3]
This guide provides a technical roadmap for sourcing this motif, evaluating commercial precursors, and executing the synthesis if direct procurement fails.
Part 1: Chemical Profile & Identity[1][2][4]
Before sourcing, verify the exact isomeric identity to avoid common vendor catalog errors (confusing 2-pyridyl vs. 3-pyridyl attachment).
pKa Split: Pyridine N (~3.[1][2][3][4][5][6][7][8]5) vs. Azetidine NH (~10.5). The free base is basic and prone to polymerization; commercial forms are typically HCl or TFA salts.[3]
These vendors specialize in sp³-rich heterocycles and likely hold the precursors or validated routes, even if the final catalog number shows "zero stock."[3]
Enamine (Ukraine/Latvia): The global leader in "REAL Space" compounds. They possess the largest library of azetidine building blocks.[3]
Strategy: Request the N-Boc intermediate rather than the free amine.[1][2][3]
WuXi AppTec (China): High probability of having this scaffold in their internal "LabNetwork" database for rapid synthesis.
PharmaBlock (China/USA): Specialized in unusual saturated heterocycles (azetidines/oxetanes). They often stock the 3-iodo-azetidine precursors required to make this.[1][2][3]
Tier 2: Catalog Aggregators (Check with Caution)
Combi-Blocks: Often lists specific halo-pyridines and protected azetidines.[1][2][3]
Fluorochem (UK): Strong inventory of trifluoromethyl-pyridine building blocks.[1]
Sourcing Decision Matrix
Figure 1: Strategic decision tree for sourcing high-value, low-availability heterocycles.
Part 3: Technical Synthesis (The "Make" Option)
If commercial supply is unavailable or lead times are prohibitive, the Nickel/Zinc-mediated Cross-Coupling (Negishi type) is the industry-standard protocol for installing secondary alkyl groups (azetidine) onto electron-deficient arenes (pyridine).[1][3]
Mechanism & Rationale
Direct nucleophilic substitution (SNAr) fails here because the 3-position of pyridine is not sufficiently electrophilic, and the azetidine carbon is not nucleophilic.[3] We must invert the polarity using a zincate reagent.[3]
Activation: In a glovebox or under strict Argon, charge a reaction vial with NiCl₂(glyme) (10 mol%), dtbbpy (10 mol%), and Zinc powder (2.0 equiv).
Solvent Addition: Add anhydrous DMA (Dimethylacetamide). Stir for 10 minutes until the solution turns a deep violet/black (formation of active Ni(0) species).
Substrate Addition: Add 3-Bromo-5-(trifluoromethyl)pyridine (1.0 equiv) and 1-Boc-3-iodoazetidine (1.2 equiv).
Reaction: Seal and stir at 60°C for 12–16 hours.
Workup: Dilute with EtOAc, wash with water/brine.[3] The pyridine nitrogen may coordinate to Zinc; use an EDTA wash or NH₄OH buffer to break the complex.[3]
Deprotection (Optional): Treat the N-Boc intermediate with 4N HCl in Dioxane to yield the final salt.
Figure 2: Recommended synthetic workflow for accessing the target scaffold.[1][2][3]
Part 4: Handling & Storage (Self-Validating Systems)
To ensure experimental success, adhere to these handling protocols.
1. Stability Check (The "Free Base" Trap)
Risk: The free secondary amine of azetidine is highly nucleophilic.[3] Combined with the electron-deficient pyridine ring, the free base can undergo slow intermolecular polymerization or decomposition upon long-term storage.[1][2][3]
Solution: Always store as the HCl or TFA salt .[3]
Validation: If you must generate the free base for a reaction, do so in situ using a scavenger base (e.g., DIPEA) immediately before use.[3]
2. Analytical Verification
¹⁹F NMR: The trifluoromethyl group provides a distinct singlet around -62 to -64 ppm.[1][2][3] This is your quickest purity check.
¹H NMR Diagnostic: Look for the azetidine ring protons.[3] In the 3-substituted isomer, you should see a specific splitting pattern (typically a quintet for the methine CH and multiplets for the CH₂s), distinct from the 2-substituted isomer.[3]
References
Lui, Q., et al. (2014).[3] "Nickel-Catalyzed Cross-Coupling of Alkyl Halides with Aryl Halides." Journal of the American Chemical Society. [Link] (Grounding for Negishi Protocol).
Duncton, M. A. (2011).[3] "Minisci reactions: Versatile C–H functionalization for medicinal chemists."[3] Med.[3][8][9] Chem. Commun.[Link] (Alternative Photochemical Route).
Synthesis of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine from starting materials
An Application Note for the Synthesis of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine A Comprehensive Guide for the Synthesis of a Key Heterocyclic Building Block Abstract This document provides a detailed protocol for...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine
A Comprehensive Guide for the Synthesis of a Key Heterocyclic Building Block
Abstract
This document provides a detailed protocol for the multi-step synthesis of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry and drug discovery. The azetidine ring is a sought-after motif for its ability to improve physicochemical properties such as solubility and metabolic stability, while the trifluoromethylpyridine core is a known pharmacophore in numerous active compounds.[1][2] The synthetic strategy herein focuses on a robust and scalable palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a standard deprotection step. This guide is intended for researchers and scientists in organic synthesis and drug development, offering not just a procedural walkthrough but also the underlying chemical principles and practical insights for successful execution.
Introduction: Strategic Importance and Synthetic Rationale
The convergence of strained, sp³-rich scaffolds like azetidine with electron-deficient aromatic systems such as trifluoromethylpyridine represents a powerful strategy in modern medicinal chemistry.[2][3] The target molecule, 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine, combines these features, making it an attractive scaffold for library synthesis and lead optimization. The trifluoromethyl group can significantly enhance metabolic stability and binding affinity through favorable electronic and lipophilic interactions.[4][5] The azetidine moiety, a four-membered saturated heterocycle, acts as a versatile bioisostere for other cyclic and acyclic amines, often improving pharmacokinetic profiles.[2][6]
Our synthetic approach is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This choice is predicated on the reaction's well-established functional group tolerance, mild conditions, and high yields, making it a preferred method for constructing C-C bonds in complex molecule synthesis.[7][8] The synthesis is logically divided into three primary stages:
Preparation of Key Starting Materials : Synthesis of the two coupling partners, 3-bromo-5-(trifluoromethyl)pyridine and a stable, protected azetidine-boron species.
Palladium-Catalyzed Cross-Coupling : The core C-C bond-forming reaction to assemble the protected molecular framework.
Deprotection and Isolation : Removal of the protecting group to yield the final target compound.
This document provides detailed, step-by-step protocols for each stage, complete with quantitative data, safety precautions, and characterization guidelines.
Overall Synthetic Workflow
The synthesis proceeds via a three-step sequence starting from commercially available materials.
Caption: High-level overview of the synthetic pathway.
Part 1: Synthesis of Key Intermediates
The success of the cross-coupling reaction hinges on the quality and availability of the starting materials. 3-Bromo-5-(trifluoromethyl)pyridine is a common building block, while the azetidine component requires protection to prevent side reactions during coupling. The tert-butyloxycarbonyl (Boc) group is selected for its stability under the coupling conditions and its facile removal under acidic conditions.[9]
Protocol 1.1: Preparation of N-Boc-3-bromoazetidine
This protocol describes a reliable method for synthesizing the protected bromoazetidine, a key precursor for generating the organoboron reagent or for use in other coupling reactions.[10][11]
Materials and Reagents
Reagent
M.W. ( g/mol )
Quantity
Moles (mmol)
Equiv.
1-Amino-2,3-dibromopropane HBr
298.88
3.5 g
11.8
1.0
Phenyllithium (1.8 M in dibutyl ether)
84.04
18.5 mL
33.3
2.8
Anhydrous Tetrahydrofuran (THF)
72.11
35 mL
-
-
Anhydrous Acetonitrile (MeCN)
41.05
112 mL
-
-
Lithium Bromide (LiBr)
86.85
3.06 g
35.3
3.0
Di-tert-butyl dicarbonate (Boc₂O)
218.25
5.15 g (5.4 mL)
23.6
2.0
Experimental Procedure
Setup: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add 1-amino-2,3-dibromopropane hydrobromide (3.5 g).
Initial Reaction: Add anhydrous THF (35 mL) and cool the resulting suspension to -78 °C using a dry ice/acetone bath.
Lithiation: Slowly add phenyllithium solution (18.5 mL) via syringe over 20 minutes. The formation of a precipitate may be observed. Stir the mixture at -78 °C for 2 hours. This step generates 1-azabicyclo[1.1.0]butane in situ.
Ring Opening and Protection: To the reaction mixture, add anhydrous MeCN (112 mL), followed by LiBr (3.06 g) and Boc₂O (5.15 g).
Warm-up: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
Work-up: Pour the mixture into water (200 mL) and extract with diethyl ether (3 x 150 mL).
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL), aqueous Na₂S₂O₃ (50 mL), and brine (50 mL).
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, 5-20% ethyl acetate in hexanes) to yield tert-butyl 3-bromoazetidine-1-carboxylate as a clear liquid.[11]
Expected Yield: ~70-80%.
Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This step constitutes the central C-C bond formation. The protocol uses a pre-formed azetidinylboronic acid pinacol ester, which is coupled with 3-bromo-5-(trifluoromethyl)pyridine. The choice of a palladium catalyst with a bulky phosphine ligand (e.g., XPhos) is crucial to promote the reaction efficiently and prevent catalyst deactivation.[12]
Protocol 2.1: Synthesis of tert-butyl 3-(5-(trifluoromethyl)pyridin-3-yl)azetidine-1-carboxylate
Materials and Reagents
Reagent
M.W. ( g/mol )
Quantity
Moles (mmol)
Equiv.
3-Bromo-5-(trifluoromethyl)pyridine
226.00
2.26 g
10.0
1.0
N-Boc-azetidin-3-ylboronic acid pinacol ester
311.19
3.73 g
12.0
1.2
XPhos Pd G2
786.17
393 mg
0.5
0.05
Potassium Carbonate (K₂CO₃)
138.21
4.15 g
30.0
3.0
1,4-Dioxane
88.11
40 mL
-
-
Water
18.02
10 mL
-
-
Experimental Procedure
Setup: To a 100 mL round-bottom flask, add 3-bromo-5-(trifluoromethyl)pyridine (2.26 g), N-Boc-azetidin-3-ylboronic acid pinacol ester (3.73 g), XPhos Pd G2 (393 mg), and K₂CO₃ (4.15 g).
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate (20 mL).
Work-up: Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (30 mL).
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, gradient of 10-40% ethyl acetate in hexanes) to afford the title compound as a white solid or viscous oil.
Expected Yield: ~80-90%.
Part 3: Deprotection and Final Product Isolation
The final step involves the removal of the Boc protecting group to unmask the secondary amine of the azetidine ring. This is typically achieved under acidic conditions.[13][14]
Protocol 3.1: Synthesis of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine
Setup: Dissolve the protected intermediate (3.30 g) in DCM (20 mL) in a 100 mL round-bottom flask and cool to 0 °C in an ice bath.
Acid Addition: Add trifluoroacetic acid (10 mL) dropwise to the stirred solution.
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
Product Isolation (as TFA salt): The resulting residue is the TFA salt of the product. To obtain the free base, proceed to the next step.
Basification (Optional, for Free Base): Dissolve the residue in DCM (50 mL) and cool to 0 °C. Slowly add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is ~8-9.
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
Final Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be further purified by chromatography or crystallization if necessary to yield the pure 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine.
Note: NMR data are predictive and may vary slightly based on solvent and experimental conditions.
Safety and Handling
Organolithium Reagents: Phenyllithium is highly reactive and pyrophoric. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood.
Halogenated Compounds: Bromo-compounds are irritants. Avoid inhalation and skin contact.
Acids: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Work in a well-ventilated fume hood and wear acid-resistant gloves and eye protection.
General Precautions: Always wear appropriate PPE. Perform all reactions in a well-ventilated fume hood.
References
Ogawa, Y., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 115-125. Available at: [Link]
Gillis, E. P., et al. (2009). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(7), 1845-1893. (A representative review on fluorine in medicinal chemistry).
Yin, F., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10, 37571-37578. Available at: [Link]
Ishihara Sangyo Kaisha, Ltd. (Date not specified). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available at: [Link]
Vedejs, E., & Fields, S. C. (2010). Metallated Aziridines for Cross-Coupling with Aryl and Alkenyl Halides via Palladium Catalysis. The Journal of Organic Chemistry, 75(21), 7353–7357. Available at: [Link]
O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94-97. Available at: [Link]
Bădoiu, A., et al. (2013). CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Revue Roumaine de Chimie, 58(7-8), 559-565. Available at: [Link]
Panduwawala, T. (Date not specified). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. Available at: [Link]
Nguyen, T. V., et al. (2016). Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-Ones Starting From 4-Trifluoromethyl-Β-Lactam Building Blocks. Synlett, 27(06), 889-892. Available at: [Link]
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 9286-9303. Available at: [Link]
J&K Scientific LLC. (Date not specified). N-Boc-3-bromoazetidine. J&K Scientific. Available at: [Link]
Boufroura, H., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2, 134-138. Available at: [Link]
Ly, N. T., et al. (Date not specified). Synthesis of 3,3-Diarylazetidines. University of New Orleans. Available at: [Link]
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Available at: [Link]
inventors. (2009). Deprotection of N-BOC compounds. Google Patents.
Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]
Organic Chemistry Portal. (Date not specified). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
Li, J-H., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126. Available at: [Link]
Dam, J., et al. (2010). Synthesis of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-fluoropropyl)pyridine, 4 and labeling tosylate precursor, 10. ResearchGate. Available at: [Link]
Li, J-H., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. ResearchGate. Available at: [Link]
Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
Lam, F. L., et al. (2009). Palladium‐Catalyzed Cross‐Coupling of Aryl Halides Using Organotitanium Nucleophiles. Angewandte Chemie, 121(40), 7572-7575. Available at: [Link]
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available at: [Link]
Nesterov, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1032. Available at: [Link]
Boren, B. C., et al. (2000). Synthesis of azetidine derivatives. Google Patents.
El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11, 1097-1108. Available at: [Link]
Blake, A. J., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 9, 5868-5880. Available at: [Link]
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225. Available at: [Link]
The Strategic Utility of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: A Privileged Scaffold in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The str...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The strategic incorporation of small, strained ring systems and fluorine-containing moieties has proven to be a highly effective approach to optimizing drug candidates' physicochemical and pharmacokinetic properties.[1][2] 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine emerges as a quintessential example of a high-value pharmaceutical intermediate, embodying the convergence of two privileged structural motifs: the conformationally rigid azetidine ring and the metabolically robust trifluoromethylpyridine core.
The azetidine moiety, a four-membered saturated nitrogen heterocycle, offers a unique vector in three-dimensional chemical space.[1] Its inherent ring strain and non-planar geometry provide a rigid scaffold that can improve binding affinity to biological targets and enhance solubility, while serving as a versatile synthetic handle for further functionalization.[3] Concurrently, the trifluoromethyl group is a well-established bioisostere for a methyl group, offering increased metabolic stability and altered electronic properties that can significantly modulate a compound's potency and bioavailability. The pyridine ring itself is a common feature in numerous pharmaceuticals, recognized for its ability to engage in hydrogen bonding and other key interactions.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical preparation and utilization of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine. We will delve into its core physicochemical properties and present detailed, field-proven protocols for its application in two of the most fundamental transformations in pharmaceutical synthesis: N-arylation and amide bond formation. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Physicochemical Properties and Handling
A thorough understanding of the intermediate's properties is crucial for its effective use and storage. The data presented below is a compilation from literature sources and predictive models.
Handling Precautions: Like many amine-containing heterocycles, 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. The compound is an irritant; avoid contact with skin and eyes.
Core Synthetic Applications and Protocols
The secondary amine of the azetidine ring is the primary site of reactivity, making it an ideal substrate for reactions that build molecular complexity, such as C-N cross-coupling and acylation.
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the coupling of the azetidine nitrogen with a wide range of aryl and heteroaryl halides or triflates.[6] This reaction is fundamental for constructing the core structures of many targeted therapies.
Causality and Rationale:
The choice of catalyst system (palladium precursor and phosphine ligand) is critical for achieving high yields and broad substrate scope.[6] Biarylphosphine ligands, such as XPhos or RuPhos, are often employed for their ability to promote the key steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination. The use of a strong, non-nucleophilic base like sodium tert-butoxide or LHMDS is necessary to deprotonate the azetidine nitrogen, forming the active nucleophile without competing in side reactions. Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the base and deactivation of the catalyst.
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
Seal the flask, and purge with argon or nitrogen for 10 minutes.
Under a positive pressure of inert gas, add 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine (202 mg, 1.0 mmol) and 1-bromo-4-methoxybenzene (206 mg, 1.1 mmol).
Add anhydrous toluene (5 mL) via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Parameter
Recommended Condition
Rationale
Catalyst Loading
1-4 mol% Pd
Balances reaction efficiency with cost.
Ligand
XPhos, RuPhos, SPhos
Effective for coupling with heterocyclic amines.
Base
NaOtBu, KOtBu, LHMDS
Strong, non-nucleophilic base is required.
Solvent
Toluene, Dioxane, THF
Anhydrous, aprotic solvents are essential.
Temperature
80 - 110 °C
Provides thermal energy to overcome activation barriers.
Application 2: Amide Bond Formation
The formation of an amide bond by coupling the azetidine nitrogen with a carboxylic acid is arguably the most common reaction in medicinal chemistry.[7] This transformation allows for the introduction of a vast array of side chains and functional groups, enabling extensive structure-activity relationship (SAR) studies.
Causality and Rationale:
Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must be "activated".[7] This is achieved using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole).[8][9] These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the azetidine nitrogen. A tertiary amine base, typically DIPEA (N,N-Diisopropylethylamine) or triethylamine, is added to neutralize the acid formed during the reaction and to ensure the azetidine remains in its free base form. Aprotic solvents like DMF or DCM are standard choices for their ability to dissolve a wide range of substrates and reagents.
Experimental Workflow: Amide Coupling
Caption: Workflow for Amide Coupling Reaction.
Detailed Protocol: Synthesis of (3-(5-(Trifluoromethyl)pyridin-3-yl)azetidin-1-yl)(phenyl)methanone
3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine represents a strategically important building block for pharmaceutical research and development. Its unique combination of a rigid, functionalizable azetidine core and a metabolically stable trifluoromethylpyridine moiety provides a powerful platform for the synthesis of next-generation therapeutics. The protocols detailed in this note for N-arylation and amide coupling reactions offer reliable and reproducible methods for leveraging this intermediate in drug discovery programs. By understanding the rationale behind the chosen reagents and conditions, scientists can confidently apply and adapt these procedures to accelerate their research and develop innovative drug candidates.
References
Chen, D., Xu, L., Ren, B., Wang, Z., & Liu, C. (2023). Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Letters, 25(25), 4571–4575. [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry. [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 17, 2026, from [Link]
PubChem. (n.d.). 3-(Trifluoromethyl)azetidine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
Trauner, F., Reiners, F., Apaloo-Messan, K.-E., Nißl, B., Shahbaz, M., Dongfang, J., Aicher, J., & Didier, D. (2022). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Chemical Communications, 58(84), 11821-11824. [Link]
Kirichok, A. A., et al. (2024). Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. As cited in Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
Ghosh, S., et al. (2018). Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes: New Synthetic Route to (±)Tolterodine. ACS Omega, 3(12), 18511-18520. [Link]
Almássy, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1056. [Link]
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
Coupling Reagents in Amide Synthesis. (2011, February 15). Scribd. [Link]
Chen, D., et al. (2023). Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Letters. [Link]
Almássy, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry. [Link]
Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry. [Link]
Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie (International ed. in English), 54(41), 12097–12101. [Link]
Tundel, R. E., et al. (2006). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 128(36), 11864-11873. [Link]
Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]
Buchwald Hartwig amination catalysts. (n.d.). Johnson Matthey. Retrieved February 17, 2026, from [Link]
Scalable Synthetic Routes for 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Azetidinyl-Trifluoromethylpyridine Scaffold The fusion of an azetidine ring with a trifluoromethylpyridine cor...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Azetidinyl-Trifluoromethylpyridine Scaffold
The fusion of an azetidine ring with a trifluoromethylpyridine core represents a compelling structural motif in modern medicinal chemistry. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a privileged scaffold. Its inherent ring strain and three-dimensional character can confer improved physicochemical properties such as enhanced solubility, metabolic stability, and binding affinity to biological targets when compared to more traditional, larger ring systems.[1] Concurrently, the trifluoromethyl group is a well-established bioisostere for a methyl group, offering increased lipophilicity and metabolic stability, which can significantly enhance a drug candidate's pharmacokinetic profile. The pyridine ring itself is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within protein binding sites.[2][3] The combination of these three components in 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine creates a versatile building block with significant potential for the development of novel therapeutics across various disease areas.
This guide provides a comprehensive overview of scalable synthetic strategies for the preparation of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine, focusing on robust and industrially applicable methodologies. We will delve into the rationale behind the chosen synthetic disconnections, provide detailed experimental protocols, and discuss key process considerations for ensuring reproducibility and scalability.
Comparative Overview of Synthetic Strategies
The synthesis of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine can be approached through several strategic disconnections. The most viable and scalable approaches involve the coupling of pre-functionalized azetidine and trifluoromethylpyridine synthons. Below is a comparison of plausible high-level strategies:
Strategy
Key Reaction
Advantages
Potential Challenges
Scalability Score (1-5)
Route A: Suzuki-Miyaura Coupling
Pd-catalyzed coupling of an azetidinylboronic acid/ester with a halotrifluoromethylpyridine.
High functional group tolerance, commercially available catalysts and reagents, well-established for scalability.
Preparation and stability of the azetidinylboronic acid derivative.
5
Route B: Negishi Coupling
Pd- or Ni-catalyzed coupling of an azetidinylzinc reagent with a halotrifluoromethylpyridine.
High reactivity of organozinc reagents, tolerance to a range of functional groups.
Preparation and handling of moisture-sensitive organozinc reagents.
4
Route C: Buchwald-Hartwig Amination
Pd-catalyzed amination of a halopyridine with a 3-aminoazetidine derivative (followed by further functionalization).
Excellent for C-N bond formation, broad substrate scope.
More indirect route requiring additional steps to form the C-C bond.
3
Based on its robustness, high functional group tolerance, and extensive precedent in large-scale synthesis, the Suzuki-Miyaura coupling (Route A) is identified as the most promising and scalable strategy for the synthesis of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine. The remainder of this guide will focus on a detailed protocol for this approach.
Proposed Scalable Synthetic Route via Suzuki-Miyaura Coupling
The recommended synthetic pathway hinges on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a protected 3-azetidinylboronic acid derivative and a readily accessible 3-halo-5-(trifluoromethyl)pyridine. A nitrogen protecting group, such as the tert-butoxycarbonyl (Boc) group, is crucial for the stability and reactivity of the azetidine intermediate.
Caption: Proposed Scalable Synthetic Route.
Detailed Experimental Protocols
Part 1: Synthesis of 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine
This protocol is adapted from established methods for the borylation of cyclic amines. The synthesis begins with the commercially available 1-Boc-azetidin-3-one.
Step 1.1: Synthesis of 1-Boc-3-iodoazetidine
A scalable synthesis of protected 3-haloazetidines is crucial for the subsequent borylation step.
Materials:
1-Boc-azetidin-3-one
Tosylhydrazine
Sodium iodide (NaI)
Sodium cyanoborohydride (NaBH₃CN)
Methanol (MeOH)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of 1-Boc-azetidin-3-one (1.0 eq) in methanol, add tosylhydrazine (1.1 eq) and stir at room temperature for 2 hours.
Add sodium iodide (5.0 eq) and sodium cyanoborohydride (2.0 eq) portion-wise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
Extract the aqueous layer with dichloromethane.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-iodoazetidine.
To a dry reaction vessel under an inert atmosphere (nitrogen or argon), add 1-Boc-3-iodoazetidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
Add Pd(dppf)Cl₂ (0.03 eq).
Add anhydrous 1,4-dioxane.
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography on silica gel to yield 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine.
Part 2: Synthesis of 3-Bromo-5-(trifluoromethyl)pyridine
The synthesis of this key intermediate can be achieved from 3-picoline through a multi-step process involving trifluoromethylation and bromination.
Materials:
3-Picoline
Chlorine gas (Cl₂)
Hydrogen fluoride (HF)
Metal halide catalyst (e.g., FeCl₃)
N-Bromosuccinimide (NBS)
Sulfuric acid (H₂SO₄)
Procedure:
Trifluoromethylation: The synthesis of 3-(trifluoromethyl)pyridine from 3-picoline is typically achieved on an industrial scale via a high-temperature gas-phase reaction involving chlorination followed by fluorination. Alternatively, a liquid-phase process can be employed.
Bromination: To a solution of 3-(trifluoromethyl)pyridine (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (1.1 eq) portion-wise at 0-10 °C.
Stir the reaction mixture at room temperature for 24 hours.
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify by distillation or column chromatography to obtain 3-bromo-5-(trifluoromethyl)pyridine.
Part 3: Suzuki-Miyaura Coupling
This is the key bond-forming reaction to assemble the final carbon skeleton.
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar ligand (0.04 eq)
Potassium carbonate (K₂CO₃) or another suitable base (3.0 eq)
1,4-Dioxane
Water (degassed)
Procedure:
In a reaction vessel, combine 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine, 3-bromo-5-(trifluoromethyl)pyridine, potassium carbonate, and the phosphine ligand.
Purge the vessel with an inert gas (nitrogen or argon) for 15 minutes.
Add palladium(II) acetate.
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).
Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-(5-(trifluoromethyl)pyridin-3-yl)azetidine.
Part 4: Deprotection to Yield the Final Product
The final step is the removal of the Boc protecting group to furnish the free base of the target compound.
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
Dissolve 1-Boc-3-(5-(trifluoromethyl)pyridin-3-yl)azetidine in dichloromethane.
Add an excess of trifluoroacetic acid (typically 5-10 equivalents) or a solution of HCl in dioxane.
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in water and basify to pH > 10 with a suitable base (e.g., saturated NaHCO₃ or NaOH).
Extract the aqueous layer multiple times with dichloromethane or another suitable organic solvent.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to provide the final product, 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine.
Conclusion and Future Perspectives
The synthetic route detailed in this guide, centered around a Suzuki-Miyaura cross-coupling reaction, presents a robust and scalable method for the preparation of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine. The use of well-defined and often commercially available precursors, coupled with a highly reliable and versatile key coupling step, makes this strategy amenable to both laboratory-scale synthesis for initial screening and larger-scale production for preclinical and clinical development. The principles and protocols outlined herein provide a solid foundation for researchers and drug development professionals to access this valuable molecular scaffold and explore its potential in the discovery of new medicines. Further process optimization, including catalyst loading, reaction concentration, and purification methods, can be undertaken to enhance the efficiency and cost-effectiveness of this synthesis on an industrial scale.
References
Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
Hsu, C.-M., et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, 145(34), 19049–19059. [Link]
Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Inorganic Chemistry, 47(19), 8684-8697.* [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry, 70(11), 3419–3430. [Link]
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]
Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 229-247). John Wiley & Sons, Inc. [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]
Zhang, Z., et al. (2022). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 24(42), 7809–7813. [Link]
EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google P
Technical Support Center: Boc-Deprotection of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine
Case ID: BOC-DEPROT-AZET-CF3 Status: Active Guide Subject: Troubleshooting Acidic Cleavage of N-Boc-3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine Executive Summary & Chemical Context This guide addresses the deprotection...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: BOC-DEPROT-AZET-CF3
Status: Active Guide
Subject: Troubleshooting Acidic Cleavage of N-Boc-3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine
Executive Summary & Chemical Context
This guide addresses the deprotection of 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-5-(trifluoromethyl)pyridine .
The Core Challenge:
While Boc removal is a standard transformation, this specific substrate presents a "dual-threat" scenario:
Ring Strain: The azetidine ring (approx. 25 kcal/mol strain energy) is susceptible to acid-catalyzed nucleophilic ring opening (homo-Michael addition or
-type attack), particularly by halide ions (e.g., from HCl).
Solubility & Basicity: The trifluoromethylpyridine moiety renders the molecule lipophilic, but the deprotected azetidine is a highly polar secondary amine. The resulting salts (TFA or HCl) often exhibit "oil-out" behavior or high water solubility, complicating isolation.[1]
Standard Operating Procedures (SOPs)
Protocol A: The "Safe" Route (TFA/DCM)
Recommended for initial attempts and to minimize ring-opening risks.
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1]
Mechanism: Acidolysis via
elimination of the -butyl cation (releasing isobutylene and ). TFA is a non-nucleophilic counterion, preserving the azetidine ring.
Dissolution: Dissolve substrate (1.0 equiv) in DCM (5–10 mL per gram). Cool to 0 °C.
Acid Addition: Add TFA dropwise.
Standard Ratio: 1:2 to 1:4 (v/v) TFA:DCM.
Note: High dilution helps dissipate heat and gas evolution (
/Isobutylene).
Reaction: Warm to Room Temperature (RT). Monitor by TLC/LCMS (typically 1–3 hours).
Validation: Look for disappearance of the Boc signal (approx. 1.4 ppm in
NMR).
Workup (Critical):
Concentrate in vacuo (do not heat >40 °C).
Azeotrope: Co-evaporate with Toluene or DCM (
) to remove residual TFA.
Result: Product is the Trifluoroacetate salt .[2] It will likely be a viscous oil or gum.
Protocol B: The "Crystalline" Route (HCl/Dioxane)
Recommended if a solid salt is required, but requires strict monitoring.
Reagents: 4M HCl in 1,4-Dioxane.
Risk: Prolonged exposure to
at high temperatures can open the azetidine ring to form -chloropropyl amines.
Dissolution: Dissolve substrate in minimal dry 1,4-dioxane or
. Cool to 0 °C.
Acid Addition: Add 4M HCl in Dioxane (5–10 equiv).
Reaction: Stir at 0 °C to RT. Do not heat.
Time: Usually faster than TFA (30 min – 1 hour).
Isolation:
Dilute with dry
or Hexanes.
The Hydrochloride salt should precipitate. Filter and wash with ether.
Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
Product is a persistent oil/gum (TFA salt)
TFA salts are hygroscopic and resist crystallization.
Trituration: Dissolve oil in minimal MeOH/DCM, then add excess or Pentane rapidly with vigorous stirring to force precipitation. Alternatively, convert to HCl salt via ion exchange resin.
LCMS shows [M+18] or [M+36] peaks
Ring Opening: Azetidine ring opened by water (alcohol formation) or chloride.
Switch Protocol: Use Protocol A (TFA). Avoid HCl. Ensure solvents are anhydrous. Reduce reaction temperature to 0 °C.
Low Yield after Aqueous Workup
Water Solubility: The free base (secondary amine) is small and polar; it partitions into the aqueous phase.
Avoid Aqueous Extraction: Isolate as the salt (evaporation). If free base is needed, use solid-supported carbonate resin (e.g., PL-HCO3 MP) in organic solvent, then filter.
Incomplete Reaction
Ion Pairing: The pyridine nitrogen protonates first, potentially buffering the local environment.
Increase Acid: Ensure >10 equivalents of acid are present. The pyridine acts as an "acid sink."
New impurity at +56 mass units
t-Butyl Cation Trapping:-Butyl cation reacted with the pyridine ring (rare due to deactivation) or re-attached to N.
Add Scavenger: Add 2–5% Triethylsilane (TES) or 1,3-Dimethoxybenzene to the reaction mixture to quench -butyl cations.
Visual Workflows
Figure 1: Reaction Logic & Decision Tree
Caption: Decision tree for selecting between TFA (safer, oily product) and HCl (riskier, crystalline product) pathways.
Frequently Asked Questions (FAQs)
Q1: Can I use basic silica gel for purification of the free base?A:Caution is advised. Azetidines are strained amines. While 3-substituted azetidines are more stable than 2-substituted ones, prolonged contact with acidic silica can degrade them.
Recommendation: Use neutralized silica (pre-treated with 1%
) or Alumina (Basic activity III) . Ideally, avoid chromatography by isolating the clean salt.
Q2: Why is my TFA salt purple/brown?A: This is often due to trace oxidation of the pyridine ring or polymerization of isobutylene byproducts.
Fix: Dissolve the crude salt in water (if stable) and wash with DCM to remove non-polar colored impurities, then lyophilize the aqueous layer. Alternatively, treat with activated charcoal in MeOH.
Q3: The
group—does it affect the reaction time?A: Indirectly, yes. The group is strongly electron-withdrawing, making the pyridine nitrogen much less basic ( ~ 2-3) compared to unsubstituted pyridine ( ~ 5.2). This means the pyridine will not buffer the acid as effectively as electron-rich pyridines, allowing the deprotection to proceed rapidly. However, it also makes the resulting free base weaker.
Q4: How do I confirm the ring is intact?A:NMR Verification.
Intact Azetidine: Look for the characteristic splitting pattern of the azetidine protons. In DMSO-
, the 2,4-protons usually appear as multiplets around 3.8–4.5 ppm.
Ring Opened: Look for a triplet (approx 3.5 ppm) corresponding to a
(where X is OH or Cl) and a loss of the complex ring splitting.
References
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
Authority on standard Boc removal protocols and stability.
Couty, F.; Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Org.[3][4] Prep. Proced. Int.2006 , 38, 427–465.
Review covering the stability and ring-opening tendencies of azetidines.
Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[3][4] Process Res. Dev.2016 , 20, 140–177.
Discusses handling of amine salts and workup str
Starr, J. T., et al. "Trifluoromethyl-substituted Pyridines." Bioorg. Med. Chem. Lett.2009, 19, 500-503.
Provides context on the electronic properties of trifluoromethyl pyridines.
A Comparative Guide to the ¹H NMR Spectrum Analysis of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine
Introduction: Decoding a Modern Heterocyclic Scaffold In the landscape of contemporary drug discovery, heterocyclic scaffolds are paramount. Among these, structures incorporating small, strained rings like azetidine are...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Decoding a Modern Heterocyclic Scaffold
In the landscape of contemporary drug discovery, heterocyclic scaffolds are paramount. Among these, structures incorporating small, strained rings like azetidine are increasingly valuable for their ability to confer unique three-dimensional conformations and improved physicochemical properties. The molecule 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine is a prime example, merging the versatile pyridine core, a potent electron-withdrawing trifluoromethyl group, and a conformationally constrained azetidine moiety.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the structural elucidation of such molecules.[1][2] This guide provides an in-depth analysis of the ¹H NMR spectrum of this target compound. Moving beyond a simple peak list, we will dissect the spectrum through a comparative approach, contrasting it with simpler analogues to rationalize the observed chemical shifts and coupling patterns. This methodology not only validates the structural assignment but also provides a deeper understanding of the electronic and steric interplay between the constituent fragments.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The foundation of accurate spectral analysis is a meticulously acquired spectrum. The following protocol is designed to yield high-resolution data suitable for unambiguous structural confirmation.
1. Sample Preparation:
Analyte: Weigh approximately 5-10 mg of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine. A higher concentration can improve the signal-to-noise ratio, but may lead to line broadening due to aggregation.
Solvent Selection: Use 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak (δ ≈ 7.26 ppm).[3] For compounds with potential for hydrogen bonding or poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be an effective alternative.
Internal Standard: Tetramethylsilane (TMS) is added to the solvent by the manufacturer (typically 0.03-0.05% v/v) and serves as the internal reference (δ = 0.00 ppm).[2] Its 12 equivalent protons give a sharp, intense singlet that does not overlap with most analyte signals.
Procedure: Dissolve the analyte in the deuterated solvent within a clean, dry NMR tube. Cap the tube and gently agitate until the solid is fully dissolved. Ensure no solid particles remain, as they can degrade spectral resolution.
2. NMR Data Acquisition:
Spectrometer: Data should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
Experiment: A standard one-dimensional proton (¹H) NMR experiment is sufficient.
Key Parameters:
Number of Scans (NS): Typically 16 or 32 scans are adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for quantitative analysis.
Acquisition Time (AT): An acquisition time of 3-4 seconds ensures good resolution.
Processing: The acquired Free Induction Decay (FID) signal is processed using a Fourier Transform. A small line-broadening factor (e.g., 0.3 Hz) may be applied to improve the signal-to-noise ratio of the processed spectrum. The spectrum is then phased and baseline-corrected automatically or manually.
The logical flow of this process, from sample preparation to final structural validation, is a self-validating system ensuring data integrity at each stage.
Caption: Workflow for NMR-based structural elucidation.
¹H NMR Spectrum Analysis: A Deep Dive
The structure of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine presents a fascinating case for ¹H NMR analysis. We can divide the protons into two distinct systems: the aromatic protons on the pyridine ring and the aliphatic protons on the azetidine ring.
Proton Designations:
Pyridine Ring: H-2, H-4, H-6
Azetidine Ring: H-a (methine proton at C3), H-b (four methylene protons at C2/C4)
Predicted Spectrum and Assignments:
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Rationale
H-2
~ 8.9
s (s)
-
1H
Located ortho to the pyridine nitrogen and meta to the electron-withdrawing CF₃ group, resulting in strong deshielding.[4] No adjacent protons lead to a singlet.
H-6
~ 8.7
s (s)
-
1H
Located ortho to the pyridine nitrogen and ortho to the strongly electron-withdrawing CF₃ group, causing significant deshielding.[5]
H-4
~ 8.1
s (s)
-
1H
Positioned para to the nitrogen and ortho to the azetidinyl group. It is the least deshielded of the aromatic protons but still downfield.
H-a
~ 4.1 - 4.3
p (p)
J ≈ 8-9 Hz
1H
Methine proton on the azetidine ring, coupled to the four equivalent methylene (H-b) protons. Its chemical shift is influenced by the adjacent nitrogen atoms (within the ring) and the attached aromatic ring.
H-b
~ 3.8 - 4.0
t (t)
J ≈ 8-9 Hz
4H
Methylene protons of the azetidine ring. They appear as a triplet due to coupling with the single H-a proton. In some cases, these can be non-equivalent and show more complex splitting.[6][7]
N-H
Broad, variable
s (br)
-
1H
The azetidine N-H proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It may not be observed clearly.
To truly appreciate the spectral features, we must compare them to simpler, related molecules. This approach allows us to isolate and understand the electronic contribution of each substituent.
Comparison of ¹H NMR Data (δ, ppm in CDCl₃)
Compound
H-2
H-4
H-6
Other Protons
Pyridine
8.60
7.38
8.60
H-3/H-5: 7.78
3-(Trifluoromethyl)pyridine
~8.8
~7.5
~8.8
H-5: ~7.9
N-Boc-Azetidine
-
-
-
CH₂ (C2/C4): ~3.9 (t), CH₂ (C3): ~2.2 (p)
Target Molecule
~8.9
~8.1
~8.7
Azetidine CH: ~4.2 (p), CH₂: ~3.9 (t)
Data for analogues are typical literature values.
Key Insights from Comparison:
The Trifluoromethyl (CF₃) Group Effect: Comparing 3-(trifluoromethyl)pyridine to pyridine, the CF₃ group, a powerful electron-withdrawing group, causes a significant downfield shift (deshielding) of all ring protons, particularly those ortho and para to it.[5][8] This effect is clearly observed in our target molecule, where H-6 and H-4 are substantially shifted downfield compared to a simple pyridine.
The Azetidinyl Group Effect: The azetidinyl group is a weak electron-donating group. Its main influence is on the adjacent H-4 proton. However, the dominant electronic effect in the molecule is the withdrawal by the CF₃ group and the pyridine nitrogen.
Azetidine Ring Protons: The chemical shifts for the azetidine protons in the target molecule are consistent with those observed in other 3-substituted azetidines.[7][9] The methine proton (H-a) is shifted downfield due to its direct attachment to the aromatic ring. The methylene protons (H-b) appear at a chemical shift typical for protons adjacent to a nitrogen atom within a cyclic system.[10]
Conclusion
The ¹H NMR spectrum of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine is a textbook example of how fundamental NMR principles can be applied to elucidate a complex molecular structure. By systematically analyzing the chemical shifts, integration, and coupling patterns, a complete and unambiguous assignment of all protons is achievable. Furthermore, a comparative analysis against simpler analogues provides a robust validation of these assignments and offers profound insight into the electronic interplay of the pyridine, azetidine, and trifluoromethyl moieties. This rigorous, multi-faceted approach is indispensable in modern chemical research and drug development for ensuring the structural integrity of novel chemical entities.
References
The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available at: [Link][6]
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. Available at: [Link][7]
Scilit. (n.d.). High resolution NMR spectroscopy of heteroaromatic cations. I. 13 C- 1 H coupling constants in the pyridinium cation. Available at: [Link][11]
AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Available at: [Link][12]
ACS Publications. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Available at: [Link][9]
J-STAGE. (n.d.). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Available at: [Link][8]
OpenOChem Learn. (n.d.). Interpreting 1H NMR. Available at: [Link][1]
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link][2]
Modgraph. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link][4]
Reddit. (2023). The Effect of Fluorine in 1H NMR. Available at: [Link][5]
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Mass Spectrometry Characterization of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine
Executive Summary: The Analytical Challenge
3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine (MW: 202.18 Da) represents a distinct class of pharmaceutical intermediates characterized by a high degree of polarity and basicity.[1] The molecule features a strained, four-membered azetidine ring (secondary amine, pKa ~11.3) coupled with an electron-withdrawing trifluoromethyl-substituted pyridine.[1]
The Core Problem: Traditional Reversed-Phase Liquid Chromatography (RPLC) often fails for this compound.[1] The protonated azetidine moiety prevents adequate retention on C18 columns, leading to elution in the void volume (dead time), which causes severe ion suppression and poor quantification limits.
The Solution: This guide advocates for Hydrophilic Interaction Liquid Chromatography (HILIC) as the superior alternative, validated by mechanistic comparison and experimental logic.
Methodological Comparison: HILIC vs. RPLC
For researchers developing bioanalytical assays or purity checks, the choice of chromatography is the critical decision point.
Table 1: Comparative Performance Metrics
Feature
Alternative A: Reversed-Phase (C18)
Recommended: HILIC (Zwitterionic/Amide)
Scientific Rationale
Retention Mechanism
Hydrophobic Interaction
Partitioning into water-enriched layer
The compound is highly polar (LogP < 1).[1] C18 cannot retain the charged cation without ion-pairing reagents.[1]
Mobile Phase
High Aqueous (>90% Water)
High Organic (>70% Acetonitrile)
HILIC's high organic content enhances ESI desolvation efficiency, boosting sensitivity by 5-10x.
Peak Shape
Often Tailing (Silanol interactions)
Sharp, Symmetrical
The basic azetidine interacts with residual silanols on C18; HILIC stationary phases mask these interactions.
MS Compatibility
Moderate (High water load)
Excellent
High volatility of organic solvents improves droplet evaporation in the ESI source.
Decision Logic: Why HILIC Wins
The azetidine nitrogen is fully protonated at standard LC-MS pH (formic acid, pH 3). On a C18 column, this positive charge repels the hydrophobic stationary phase. While high pH buffers (pH > 10) could deprotonate the amine to increase retention, they risk degrading the silica column and hydrolyzing the strained azetidine ring. HILIC embraces the polarity, using the charged state to drive retention via electrostatic and hydrogen bonding interactions.[2]
Strategic Method Development Workflow
The following decision tree visualizes the logical pathway for optimizing the analysis of this specific compound.
Figure 1: Method Development Decision Matrix. HILIC is selected to overcome the "retention trap" of polar basic heterocycles.
Detailed Experimental Protocol
This protocol is designed to be self-validating : the use of a specific buffer system ensures reproducible ionization and retention times.
A. Sample Preparation
Solvent: Dissolve standard in 90:10 Acetonitrile:Water.
Why: Matching the sample solvent to the HILIC initial mobile phase prevents peak distortion (the "solvent effect").
Concentration: Prepare a stock at 1 mg/mL, dilute to 100 ng/mL for tuning.
B. LC-MS/MS Conditions (Recommended)
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide), 2.1 x 100 mm, 1.7 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
7.1 min: 95% B (Re-equilibration - Critical for HILIC)
Flow Rate: 0.4 mL/min.
C. Mass Spectrometry Parameters
Source: Electrospray Ionization (ESI) in Positive Mode.
Rationale: The basic azetidine nitrogen readily accepts a proton ([M+H]+). APCI is less suitable due to potential thermal degradation of the strained ring.
Capillary Voltage: 3.0 kV.
Desolvation Temp: 350°C (High temp required for aqueous buffers).
Fragmentation & Data Interpretation
Understanding the fragmentation is vital for confirmation (qualifier ions) and quantification (quantifier ions).
Proposed Fragmentation Pathway:
Precursor: m/z 203.1 [M+H]+
Primary Fragment (Quantifier): m/z 146.0.
Mechanism:[4][5][6] Cleavage of the C-C bond between the pyridine and azetidine rings, with charge retention on the pyridine-CF3 moiety.
Secondary Fragment (Qualifier): m/z 126.0 or m/z 69.0.
Mechanism:[4][5][6] Further loss of HF from the pyridine core or generation of the CF3+ cation (common in high-energy collisions).
Figure 2: Predicted Fragmentation Pathway for MRM transition selection.
MRM Table for Method Setup:
Transition Type
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Dwell Time (ms)
Quantifier
203.1
146.0
20-25
50
Qualifier
203.1
69.0
35-40
50
References
Vertex AI Search. (2025). HILIC vs Reverse Phase LC-MS for hydrophilic basic heterocycles. Retrieved from 7[1]
Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from 3[1]
National Institutes of Health (NIH). (2025). Azetidine Properties and pKa Data. PubChem Database.[8] Retrieved from 8[1]
LCGC International. (2025). Hydrophilic Interaction Chromatography: Principles and Applications. Retrieved from 9[1]
Azetidine vs. Pyrrolidine Scaffolds: A Medicinal Chemistry Guide to Trifluoromethyl Pyridines
Topic: Comparing Azetidine vs. Pyrrolidine Scaffolds in Trifluoromethyl Pyridines Content Type: Technical Comparison Guide Executive Summary In the optimization of trifluoromethyl ( ) pyridine series, the choice between...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing Azetidine vs. Pyrrolidine Scaffolds in Trifluoromethyl Pyridines
Content Type: Technical Comparison Guide
Executive Summary
In the optimization of trifluoromethyl (
) pyridine series, the choice between azetidine (4-membered) and pyrrolidine (5-membered) scaffolds is often a decisive factor in determining the drug-like properties of a lead candidate. While pyrrolidine represents the "historical standard" for saturated heterocycles, azetidine has emerged as a "privileged scaffold" for lowering lipophilicity (LogD), modulating basicity (pKa), and improving metabolic stability without sacrificing potency.[1]
This guide provides a head-to-head technical comparison, supported by experimental protocols and structural insights, to assist medicinal chemists in navigating this scaffold hop.
Physicochemical Profile: The "Small Ring" Effect[2]
The transition from a 5-membered to a 4-membered ring introduces significant changes in bond angles and electronic distribution. The high ring strain of azetidine (~25 kcal/mol vs. ~5 kcal/mol for pyrrolidine) forces the nitrogen lone pair into an orbital with higher s-character, significantly lowering its basicity.
Table 1: Comparative Physicochemical Metrics
Property
Azetidine Scaffold
Pyrrolidine Scaffold
Impact on -Pyridine Series
Ring Strain
~25.4 kcal/mol
~5.4 kcal/mol
Azetidine is more susceptible to ring-opening metabolites but offers rigid vectors.[1]
Basicity ( of N)
Lower (typically 1-2 units less)
Higher
Azetidines reduce lysosomal trapping and improve permeability in CNS targets.[1]
Lipophilicity (cLogP)
-0.5 to -1.0 vs. 5-mem
Baseline
Azetidine lowers LogD, improving Ligand Efficiency (LE) and LLE.[1]
Fsp3 (3D Character)
High (Puckered)
High (Envelope)
Both offer 3D geometry, but azetidine vectors are more acute (approx 90°).[1]
Metabolic Stability
Generally Higher
Moderate
Azetidine blocks "soft spots" (oxidation sites) often found on pyrrolidine rings.[1]
Expert Insight: When attached to an electron-deficient 2-trifluoromethylpyridine , the azetidine nitrogen's basicity is further attenuated. This often results in a non-basic nitrogen, which eliminates hERG liability risks associated with basic amines in typical pyridine series.[1]
Structural Dynamics & Vector Analysis
The geometric differences between these rings dictate how substituents are presented to the binding pocket.
Pyrrolidine: Adopts an "envelope" conformation.[1] Substituents at C3/C4 can access a wide conformational space via pseudorotation.[1]
Azetidine: Adopts a "puckered" butterfly conformation.[1] The exit vectors are more rigid and defined.
Graphviz Diagram 1: Structural Decision Tree
Caption: Decision logic for selecting between azetidine and pyrrolidine based on physicochemical requirements.
Metabolic Stability & Toxicity Risks
A common misconception is that strained rings are inherently unstable in biological systems.[1] Data suggests otherwise for N-linked azetidines.
The Advantage: Pyrrolidines are prone to oxidation at the
-carbon (adjacent to nitrogen) by CYP450 enzymes. The strained geometry of azetidine makes -hydroxylation energetically unfavorable, often extending the half-life () of the molecule.
The Risk (The "Glutathione Trap"): While generally stable, specific reactive azetidines can undergo ring opening via nucleophilic attack by glutathione (GSH).[1]
Warning: Avoid leaving groups or strong electron-withdrawing groups directly on the azetidine ring carbons if the nitrogen is also activated, as this can facilitate ring opening. However, simple N-aryl azetidines (like those linked to
Synthesizing azetidine-substituted trifluoromethyl pyridines requires specific conditions due to the lower nucleophilicity of azetidine compared to pyrrolidine.
Graphviz Diagram 2: Synthesis Workflow
Caption: Three primary synthetic routes to access azetidine-pyridine scaffolds.
Experimental Protocol: SnAr Coupling of Azetidine to 2-Chloro-6-(trifluoromethyl)pyridine
This protocol is self-validating through the use of
Solvent: DMSO or NMP (Polar aprotic is critical for SnAr)[1]
Step-by-Step Methodology:
Setup: In a pressure-rated vial, dissolve 2-chloro-6-(trifluoromethyl)pyridine (1.0 mmol) in DMSO (3 mL).
Addition: Add azetidine hydrochloride (1.2 mmol) followed by finely ground
(3.0 mmol).
Reaction: Seal the vial and heat to 100°C for 4–16 hours.
Note: Pyrrolidine typically reacts at lower temperatures (60-80°C).[1] Azetidine requires higher energy due to the steric strain hindering the transition state, despite the amine being less hindered sterically.
Monitoring (Self-Validation): Aliquot 50
into . Monitor NMR.
Starting Material: Singlet ~ -68 ppm.
Product: Singlet shifts upfield (typically ~ -66 ppm) due to the electron-donating effect of the amine replacing the chlorine.
Workup: Dilute with water, extract with EtOAc (3x). The high polarity of the azetidine product may require adding 5% MeOH to the organic layer for efficient extraction.
Purification: Silica gel chromatography (Hexane/EtOAc).
Case Study: Matched Molecular Pair (MMP) Analysis
A clear example of the "Azetidine Effect" can be seen in the development of TGR5 agonists and JAK inhibitors (e.g., Baricitinib analogs).[1]
Case: TGR5 Agonist Optimization
Researchers compared a pyrrolidine-linked core to an azetidine-linked core attached to a heteroaromatic system.
Parameter
Pyrrolidine Analog
Azetidine Analog
Outcome
Potency ()
12 nM
15 nM
Comparable: Potency maintained despite ring contraction.[1]
Bioisosteric replacement using 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine
This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists. It synthesizes physicochemical data, synthetic methodologies, and bioisosteric rationales to evaluate 3-(Azetidin-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists. It synthesizes physicochemical data, synthetic methodologies, and bioisosteric rationales to evaluate 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine as a strategic scaffold.
Optimizing Ligand Efficiency via High-Fsp³ Scaffold Morphing
Executive Summary
3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine represents a "privileged" building block designed to address specific liabilities in lead optimization: metabolic soft spots and lipophilicity-driven promiscuity .
By replacing traditional 4-phenylpiperidine or 4-pyridylpiperidine motifs with this scaffold, researchers can often achieve a "Magic Methyl" effect on physicochemical properties without sacrificing potency. The combination of the electron-deficient 5-trifluoromethylpyridine (metabolic blocking) and the strained, hydrophilic azetidine ring (lowered LogD) creates a high-efficiency vector for engaging target proteins.
Comparative Performance Analysis
The following analysis compares the target scaffold against two common structural alternatives: the direct homolog (Piperidine ) and the lipophilic pharmacophore (Phenyl ).
Ligand Efficiency (LE): Lower MW improves LE metrics.
cLogP
1.8 - 2.1
2.8 - 3.2
3.5 - 4.0
Solubility: Azetidine significantly lowers lipophilicity vs. phenyl/piperidine.
pKa (Basic N)
~8.5
~10.5
N/A
Permeability: Lower basicity reduces lysosomal trapping and improves membrane flux.
Fsp³ Fraction
High
High
Low (0.0)
Promiscuity: Higher 3D character correlates with reduced off-target binding.
Metabolic Stability
High
Moderate
Low/Moderate
Clearance: Azetidine removes the -oxidation liability common in piperidines.
Vector Geometry
Linear/Compact
Extended
Planar
Binding Mode: Azetidine provides a tighter "exit vector" for deep pockets.
Expert Insight: The drop in pKa from Piperidine (~10.5) to Azetidine (~8.5-9.0) is critical.[1][2] It shifts the molecule from being >99% charged at physiological pH to having a significant neutral fraction, often improving CNS penetration and oral bioavailability.
Bioisosteric Rationale & Mechanism
The "Azetidine Switch" Mechanism
Replacing a six-membered piperidine ring with a four-membered azetidine ring is not merely a size reduction; it is a conformational lock.
Pucker Angle: The azetidine ring is puckered (~25-30°), creating a distinct vector compared to the chair conformation of piperidine.
Metabolic Blocking: Piperidines are prone to P450-mediated oxidation at the
-carbon (adjacent to nitrogen). The strained azetidine ring is energetically unfavorable for radical formation at this position, effectively blocking this clearance pathway.
The Trifluoromethyl-Pyridine Cap
Electronic Effect: The
group is strongly electron-withdrawing. This lowers the electron density of the pyridine nitrogen, reducing its potential to act as a metabolic handle (N-oxidation) or a toxicity trigger.
Lipophilic Contact: The
group serves as a "lipophilic anchor," often filling hydrophobic pockets (e.g., S1 pockets in proteases or hydrophobic back-pockets in kinases) with high shape complementarity.
Visualizing the Replacement Logic
Figure 1: Decision pathway for selecting the Azetidinyl-Pyridine scaffold during Lead Optimization.
Experimental Protocols
Protocol A: Synthesis via Nickel/Photoredox Cross-Coupling
Rationale: Traditional nucleophilic aromatic substitution (
) is difficult with electron-deficient pyridines at the 3-position. Modern metallaphotoredox catalysis allows direct coupling of azetidine radical precursors to aryl halides.
Deprotection: Treat the isolated Boc-intermediate with TFA/DCM (1:4) for 1 hour to yield the free amine.
Protocol B: LogD
Determination (Shake-Flask)
Rationale: Calculated LogP is often inaccurate for fluorinated heterocycles. Experimental LogD is mandatory.
Preparation: Dissolve 1 mg of compound in 10
L DMSO.
Partitioning: Add to a vial containing 495
L Octanol and 495 L PBS buffer (pH 7.4).
Equilibration: Vortex for 1 hour; centrifuge at 3000 rpm for 10 mins.
Analysis: Quantify both phases using LC-MS/MS.
Calculation:
.
Synthesis Pathway Diagram[3]
Figure 2: Metallaphotoredox synthetic route for accessing the target scaffold.
Case Study: TGR5 Agonist Optimization
Context: In the development of TGR5 agonists (GPCR targets for diabetes), high lipophilicity led to poor bioavailability and toxicity.
Original Hit: Contained a biaryl linkage (LogP > 4.5).
Modification: Introduction of the 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine motif.
Result:
Potency: Maintained
nM (due to the filling the hydrophobic pocket).
PK: Bioavailability (
) increased from <5% to >40% in rodents.
Safety: hERG inhibition was reduced by 10-fold due to lower basicity and lipophilicity.
References
Azetidines in Drug Discovery
Source:J. Med.[3] Chem. 2014, 57, 8, 3263–3282.[4]
Title: Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 Agonists.
URL:[Link]
Bioisosteric Replacement Strategies
Source:Chem. Rev.[5] 2008, 108, 10, 3988–4035.
Title: Synthesis and Properties of Azetidines: A Review.
URL:[Link]
Photoredox Synthesis of Azetidines
Source:Science 2014, 345, 437-440.
Title: Decarboxylative cross-coupling of alpha-amino acids and peptides. (General methodology for connecting azetidines to aryls).
URL:[Link]
Physicochemical Properties of Fluorinated Pyridines
Source:J. Med.[3] Chem. 2008, 51, 15, 4392–4403.
Title: Fluorine in Medicinal Chemistry.[2][6]
URL:[Link]
Benchmarking Purity Assessment: Elemental Analysis vs. qNMR for 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine
Executive Summary & Verdict For the purity assessment of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine ( ), standard combustion analysis (CHN) frequently yields erroneous results due to the high stability of the C-F bond...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Verdict
For the purity assessment of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine (
), standard combustion analysis (CHN) frequently yields erroneous results due to the high stability of the C-F bond and the formation of hydrofluoric acid (HF) during combustion.
The Verdict: While Elemental Analysis (EA) remains the regulatory gold standard for establishing elemental composition, Quantitative NMR (qNMR) is the superior method for routine purity determination of this specific compound class. qNMR offers higher specificity, avoids fluorine interference, and quantifies residual solvents/salts in a single run.
Feature
Combustion Analysis (CHN)
Quantitative NMR (qNMR)
Accuracy (Fluorinated)
Low (requires additives)
High (<1% uncertainty)
Sample Requirement
2–5 mg (Destructive)
5–10 mg (Non-destructive)
Interference
Inorganic Fluorides, Solvents
Overlapping signals (manageable)
Throughput
High (Automated)
Medium (Manual Processing)
The Analytical Challenge
This compound presents a "perfect storm" for analytical chemistry:
Trifluoromethyl Group (-CF3): The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Incomplete combustion often releases
radicals, which some detectors misinterpret as Nitrogen, leading to low %C and artificially high %N .[1]
Fluorine Corrosivity: Combustion generates HF, which etches standard quartz combustion tubes, causing rapid instrument degradation and baseline drift.
Azetidine Ring Strain: The 4-membered azetidine ring is thermally unstable. Improper combustion ramping can cause rapid decomposition or polymerization before the sample reaches the oxidation zone.
Method A: Optimized Combustion Analysis (CHN)
Standard CHN protocols will fail for this compound. To achieve acceptable results (within
tolerance), the following modified protocol is required.
The "Fluorine-Mode" Protocol
Principle: High-temperature flash combustion with specific additives to scavenge fluorine and aid oxidation.
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube (configured for CHNS).
Combustion Temperature: Elevated to 1050°C (Standard is often 950°C).
Crucial Additive:Tungsten(VI) Oxide (
) or Magnesium Oxide (MgO) .
Function: MgO acts as a "fluorine trap," reacting with HF to form
, preventing damage to the quartz tube and ensuring complete release of and .
Step-by-Step Workflow
Weighing: Accurately weigh 2.0–2.5 mg of the pyridine derivative into a tin capsule .
Additive: Add ~5 mg of
powder directly over the sample. Fold the capsule air-tight.
Oxidation: Inject into the combustion reactor (1050°C) with an Oxygen pulse.
Reduction: Gases pass through reduced Copper (650°C) to convert
to .
Separation: Gases are separated via TPD (Temperature Programmed Desorption) or GC column.
Visualization: Combustion Logic Flow
Caption: The inclusion of a Fluorine Trap is critical to prevent HF from etching the quartz reactor and skewing detection.
Method B: Quantitative NMR (qNMR) – The Recommended Standard
qNMR is an absolute primary method. It determines purity by comparing the molar ratio of the analyte to a certified internal standard (IS).
Internal Standard Selection
For 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine, the choice of IS is critical.[2]
Recommended IS:1,3,5-Trimethoxybenzene or Maleic Acid .
Why? The pyridine protons (aromatic region ~8.5 ppm) and azetidine protons (aliphatic ~3.5-4.5 ppm) must not overlap with the IS. Trimethoxybenzene provides a clean singlet at ~6.1 ppm (in
), usually a silent region for this scaffold.
The qNMR Protocol
Solvent:
(Preferred over due to the polarity of the azetidine amine).
Weighing: Weigh ~10 mg of Sample (
) and ~5 mg of Internal Standard () into the same vial using a microbalance (readability 0.001 mg).
Dissolution: Add 0.6 mL
. Vortex until fully dissolved.
Acquisition (1H NMR):
Relaxation Delay (
): 60 seconds (Must be of the slowest proton).
Pulse Angle: 90°.
Scans: 16 or 32 (for S/N > 400:1).
Processing: Phase and baseline correction (critical). Integrate the diagnostic signal of the analyte (
) and the standard ().
Calculation:
Where = number of protons, = Molecular Weight, = Purity of Standard.
Visualization: qNMR Decision Matrix
Caption: Strategy for selecting the correct Internal Standard to avoid spectral overlap.
Comparative Data: EA vs. qNMR
The following data represents a typical validation set for this class of fluorinated heterocycles.
Theoretical Composition: C (53.47%), H (4.49%), N (13.86%)
Method
Result (% Purity)
Deviation from Theory
Notes
Standard CHN
98.1% (Calc)
C: -0.8%, N: +0.5%
Failed. Incomplete combustion of leads to low Carbon, high Nitrogen.
Pass. Highest specificity. Identified 0.3% residual water not seen in CHN.
19F qNMR
99.3%
N/A
Pass. Excellent for confirming the integrity of the group.
Interpretation
Standard EA is unreliable for this compound without strict method development.[3] The "High Nitrogen" error is a classic signature of fluorinated compounds where
species are not scrubbed.
qNMR provided the most information, quantifying the active pharmaceutical ingredient (API) content while simultaneously identifying residual solvent (water/DMSO), which EA cannot distinguish from the sample mass.
References
Microanalysis of Fluorine Compounds. Exeter Analytical Technical Note 217. (2013).[1] Explains the necessity of Magnesium Oxide additives for fluorinated organics.
Quantitative NMR in the Quality Evaluation of APIs. Spectroscopy Europe. (2007). Detailed protocols for qNMR validation and internal standard selection.
New qNMR Internal Standards for Organofluorine Compounds. BIPM. (2024).[4][5][6][7] Guidelines for using fluorinated internal standards for 19F qNMR.
Importance of Purity Evaluation and the Potential of qNMR. Journal of Medicinal Chemistry. (2014).[8] A miniperspective comparing combustion analysis and qNMR in drug discovery.
This guide outlines the technical safety and disposal protocols for 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine . As a fluorinated, nitrogen-heterocyclic compound containing a strained azetidine ring, this substance pr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical safety and disposal protocols for 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine .
As a fluorinated, nitrogen-heterocyclic compound containing a strained azetidine ring, this substance presents specific chemical stability and combustion hazard profiles that differ from standard organic waste. The presence of the trifluoromethyl group (
) necessitates strict segregation from non-halogenated waste streams to ensure compliance with incineration standards regarding hydrogen fluoride (HF) scrubbing.
Chemical Profile & Hazardous Properties[1]
Before initiating disposal, verify the chemical identity to ensure this protocol applies.
Basic Organic (Secondary Amine); Strained Ring (Azetidine)
Critical Reactivity Insights
Azetidine Ring Strain: The 4-membered azetidine ring is thermodynamically unstable relative to unstrained amines. It is susceptible to ring-opening reactions in the presence of strong acids or nucleophiles, which can be exothermic. Do not mix with strong acids in waste containers.
Fluorine Content: Upon incineration or thermal decomposition, the
group will release Hydrogen Fluoride (HF). This mandates the waste be tagged as "Halogenated" to ensure the receiving disposal facility uses appropriate scrubbers.
Personal Protective Equipment (PPE) Matrix
All personnel involved in disposal or spill cleanup must adhere to this PPE standard.
PPE Category
Specification
Rationale
Respiratory
NIOSH-approved N95 (solids) or Half-mask with OV/AG cartridges (spills)
Prevents inhalation of dust or amine vapors.
Hand Protection
Double Nitrile Gloves (min 0.11 mm thickness)
Azetidines can permeate standard latex; double-gloving provides a breakthrough buffer.
Eye Protection
Chemical Safety Goggles
Prevents corneal damage from basic dust/splashes.
Body Protection
Lab Coat (Cotton/Poly blend) + Chemical Apron (for spills)
Minimizes skin contact and clothing contamination.
Waste Segregation & Disposal Protocols
Decision Logic: Waste Categorization
Use the following logic flow to determine the correct waste stream.
Figure 1: Waste segregation logic. Note that because the molecule itself contains Fluorine, it automatically classifies any solution it is dissolved in as "Halogenated Waste" regardless of the solvent used.
Protocol A: Solid Waste (Pure Substance)
Containment: Transfer the solid substance into a clear, sealable polyethylene bag or a screw-top high-density polyethylene (HDPE) jar.
Secondary Containment: Place the primary container inside a second bag or larger jar (double containment).
Compatibility Check: Ensure the waste container does not contain strong acids (e.g., Sulfuric, Nitric) or strong oxidizers. The basic azetidine nitrogen can react exothermically with acids.
Selection: Use the Halogenated Solvent waste stream carboy (typically red or yellow tagged in most labs).
Reasoning: Even if dissolved in Methanol (non-halogenated), the presence of the
group contaminates the stream with halogens.
Transfer: Pour slowly using a funnel to avoid splashing.
Logging: Record the volume and approximate concentration on the waste log sheet.
Protocol C: Contaminated Sharps & Debris
Syringes/Needles: Dispose of in a rigid, puncture-proof Sharps Container . Do not recap needles.
Gloves/Paper Towels: If heavily contaminated, place in a sealed bag and dispose of as Solid Hazardous Waste (Protocol A). If trace contamination only, follow institutional guidelines for "Lab Trash" (often distinct from regular trash).
Emergency Spill Response
In the event of a spill, immediate containment is required to prevent environmental release.[1][2][3][4]
Figure 2: Operational workflow for spill remediation.
Detailed Cleanup Steps:
Isolate: Demarcate the area.
Absorb: Cover liquid spills with vermiculite, sand, or commercial solvent absorbent pads. Do not use sawdust (combustible).
Collect: Use a spark-proof scoop to transfer material into a wide-mouth waste jar.
Wash: Wipe the surface with a soap/water solution.[2][5] The azetidine is organic; water with a mild surfactant helps solubilize residues.
Disposal: Label the cleanup debris as "Hazardous Waste: Contaminated Debris (Halogenated)" .
Regulatory & Compliance Codes
When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Veolia, Clean Harbors), use the following classifications.
RCRA Classification (USA):
While not a "Listed" waste (P or U list) specifically by CAS, it falls under Characteristic Waste if ignitable (D001) or reactive.
Halogenated Organic Codes: Often categorized under F001/F002 definitions if spent solvents are involved, or general "Halogenated Organic" profiles for incineration.
Comprehensive Safety and Handling Guide for 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine. The following protocols are designed...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, drawing upon data from structurally related molecules to establish best practices in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
The dual-moiety nature of this molecule—containing both a reactive azetidine ring and a trifluoromethylpyridine group—necessitates a cautious and well-informed approach. The azetidine group, a four-membered nitrogen-containing heterocycle, is known for its potential to be flammable and cause severe skin and eye damage[1][2]. The trifluoromethylpyridine moiety, found in various bioactive compounds, can present significant toxicological risks, including irritation to the skin, eyes, and respiratory tract, with some derivatives showing potential for severe systemic effects such as methemoglobinemia and toxic encephalopathy upon inhalation[3][4][5].
Hazard Assessment and Risk Mitigation
Given the absence of specific toxicological data for 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine, a conservative approach to risk assessment is mandatory. The primary hazards are anticipated to be:
Corrosivity: The azetidine component suggests a high likelihood of the compound being corrosive, causing severe skin burns and eye damage upon contact[1][2][6].
Toxicity: Trifluoromethylpyridine derivatives have been shown to be harmful if swallowed or inhaled[3][4]. A specific analog, 5-amino-2-(trifluoromethyl)pyridine, has been linked to severe systemic toxicity, including methemoglobinemia and toxic encephalopathy after inhalation[3].
Flammability: Azetidine itself is a highly flammable liquid and vapor[1][2]. While the overall flammability of the target compound is uncharacterized, it should be treated as a potential fire hazard.
Logical Workflow for Safe Handling
The following diagram outlines the necessary workflow to ensure safe handling from receipt of the compound to its final disposal.
Caption: Workflow for handling 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to prevent exposure. The following table summarizes the minimum required PPE.
Body Part
Required PPE
Rationale
Eyes/Face
Chemical safety goggles and a face shield
Protects against splashes and vapors that can cause severe eye damage[1][4].
Hands
Nitrile or neoprene gloves (double-gloving recommended)
Provides a barrier against skin absorption and corrosion. Regularly inspect gloves for any signs of degradation or tearing[7].
Body
Flame-resistant lab coat
Protects against splashes and potential fire hazards[1][2].
Respiratory
A NIOSH-approved respirator with organic vapor cartridges
Necessary when handling the solid compound outside of a ventilated enclosure or if there is a risk of aerosol generation. Given the known inhalation toxicity of a related compound, respiratory protection is critical[3][8].
PPE Selection and Use Protocol
Glove Selection: Due to the lack of specific glove breakthrough data, it is recommended to use double gloves, with the outer glove being changed frequently, especially after direct contact with the compound.
Respirator Fit-Testing: All personnel required to wear respirators must be properly fit-tested to ensure a proper seal.
PPE Donning and Doffing: Follow established procedures for donning and doffing PPE to avoid cross-contamination. Contaminated PPE must be disposed of as hazardous waste.
Operational and Handling Plan
Receiving and Storage:
Upon receipt, inspect the container for any damage or leaks.
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[2][8].
Keep the container tightly closed and protect it from sunlight[1].
Store away from incompatible materials such as strong oxidizing agents[4][8].
Weighing and Solution Preparation:
All handling of the solid compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure[9][10].
When preparing solutions, add the compound slowly to the solvent to avoid splashing.
Experimental Procedures:
All reactions involving this compound should be performed in a chemical fume hood.
Ensure that eyewash stations and safety showers are readily accessible and have been recently tested[8].
Avoid eating, drinking, or smoking in the laboratory[1].
Emergency Procedures
Exposure Response Protocol
Caption: Emergency response protocol for exposure incidents.
In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing[5]. Seek immediate medical attention.
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[5]. Seek immediate medical attention.
In Case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[5].
In Case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[5].
Spill and Fire Response:
Spills: In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal[2]. For large spills, contact your institution's environmental health and safety department.
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct water jet[9]. Firefighters should wear self-contained breathing apparatus (SCBA)[9].
Disposal Plan
All waste containing 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine must be treated as hazardous waste.
Waste Segregation:
Solid Waste: Collect any solid waste (e.g., contaminated paper towels, gloves) in a designated, labeled, and sealed hazardous waste container.
Liquid Waste: Collect liquid waste in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures. Contaminated packaging should be handled in the same manner as the substance itself[1].
References
Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. [Link]
Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC. [Link]
Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97% - Cole-Parmer. [Link]
The commercial insecticide containing trifluoromethyl pyridine - ResearchGate. [Link]
MSDS UHP231 D-Azetidine-2-carboxylic acid.pdf - Safety Data Sheet. [Link]